3-(methylthio)picolinonitrile
Description
3-(Methylthio)picolinonitrile is a pyridine derivative featuring a methylthio (-SCH₃) substituent at the 3-position and a cyano (-CN) group at the 2-position of the pyridine ring. These compounds are pivotal intermediates in medicinal chemistry and material science due to their reactivity and versatility.
Properties
IUPAC Name |
3-methylsulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJHXAWIUWEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287784 | |
| Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-91-9 | |
| Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312904-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(methylthio)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropicolinonitrile with sodium methylthiolate under suitable conditions . The reaction typically proceeds in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Methylthio)picolinonitrile undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(Methylthio)picolinonitrile has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves derivatives of 3-(methylthio)picolinonitrile.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(methylthio)picolinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling pathways relevant to the compound’s intended use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of 3-(methylthio)picolinonitrile and related compounds, highlighting substituent positions, synthesis methods, and applications:
Key Takeaways
- Structural Diversity: Substituents such as methylthio, trifluoroethoxy, and aminomethyl significantly alter reactivity, stability, and biological activity.
- Synthetic Flexibility: Cross-coupling and cyanohydrin formation are central to accessing these derivatives.
- Functional Advantages : Fluorinated and heterocyclic variants dominate pharmaceutical applications due to their enhanced pharmacokinetic profiles.
Biological Activity
3-(Methylthio)picolinonitrile, a compound with the CAS number 312904-91-9, has garnered attention in medicinal chemistry for its potential biological activities. The following sections will discuss its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.
Molecular Structure:
- Molecular Formula: C7H8N2S
- Molecular Weight: 168.22 g/mol
- IUPAC Name: 3-(methylthio)pyridine-2-carbonitrile
The biological activity of 3-(methylthio)picolinonitrile can be attributed to its interaction with various molecular targets:
- Receptor Inhibition: Similar compounds have shown potential in inhibiting receptors involved in inflammatory processes, such as CCR2 and CCR9. This inhibition may lead to reduced inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses.
- Antiparasitic Activity: The compound's structural analogs have demonstrated effectiveness against Trypanosoma brucei, suggesting that 3-(methylthio)picolinonitrile may possess similar antiparasitic properties. This is particularly relevant for developing treatments for diseases like African sleeping sickness .
- Kinase Inhibition: Research indicates that derivatives of picolinonitriles can inhibit kinases involved in cancer pathways. This suggests that 3-(methylthio)picolinonitrile could serve as a lead compound for cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3-(methylthio)picolinonitrile and its analogs:
| Activity Type | Target/Pathway | IC50/EC50 Values | Notes |
|---|---|---|---|
| Receptor Inhibition | CCR2, CCR9 | Not specified | Potential use in inflammatory diseases |
| Antiparasitic Activity | Trypanosoma brucei | EC50 = 0.001 μM | Effective in acute models in mice |
| Kinase Inhibition | RET kinase | Moderate to high | Promising lead for cancer therapy |
Case Studies and Research Findings
-
Antiparasitic Screening:
A study evaluated various benzamide derivatives for their activity against Trypanosoma brucei. Although specific data for 3-(methylthio)picolinonitrile was not detailed, its structural similarities to effective compounds suggest potential efficacy against this parasite. -
Inhibition Studies:
Research on related compounds demonstrated significant inhibition of kinase activity linked to cancer cell proliferation. This reinforces the hypothesis that 3-(methylthio)picolinonitrile could exhibit similar inhibitory properties, potentially making it a candidate for cancer treatment. -
Receptor Interaction Analysis:
Crystal structure analyses of related compounds revealed intramolecular interactions that enhance receptor binding affinity. This suggests that 3-(methylthio)picolinonitrile may also benefit from structural features that improve its interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
